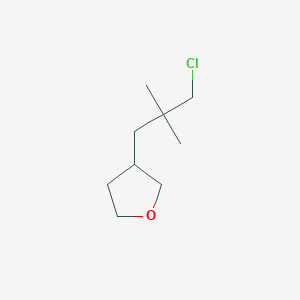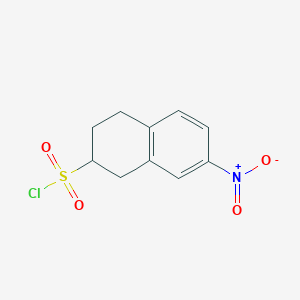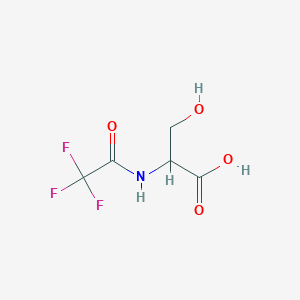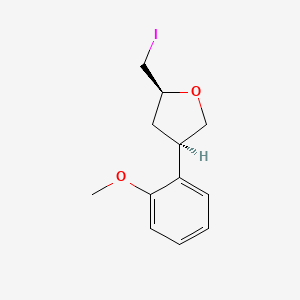
(2S,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane is a chiral compound with a unique structure that includes an iodomethyl group and a methoxyphenyl group attached to an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and (S)-glycidol.
Formation of Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often catalyzed by a Lewis acid.
Introduction of Iodomethyl Group: The iodomethyl group is introduced via an iodination reaction, using reagents such as iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form corresponding quinones.
Reduction Reactions: The oxolane ring can be reduced under specific conditions to form diols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the iodomethyl group.
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of diols and other reduced products.
Aplicaciones Científicas De Investigación
(2S,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R)-2-(Bromomethyl)-4-(2-methoxyphenyl)oxolane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,4R)-2-(Chloromethyl)-4-(2-methoxyphenyl)oxolane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
(2S,4R)-2-(Hydroxymethyl)-4-(2-methoxyphenyl)oxolane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
The presence of the iodomethyl group in (2S,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane makes it more reactive in substitution reactions compared to its bromo, chloro, and hydroxy analogs. This reactivity can be advantageous in certain synthetic applications, making it a valuable compound in organic synthesis.
Propiedades
Fórmula molecular |
C12H15IO2 |
|---|---|
Peso molecular |
318.15 g/mol |
Nombre IUPAC |
(2S,4R)-2-(iodomethyl)-4-(2-methoxyphenyl)oxolane |
InChI |
InChI=1S/C12H15IO2/c1-14-12-5-3-2-4-11(12)9-6-10(7-13)15-8-9/h2-5,9-10H,6-8H2,1H3/t9-,10-/m0/s1 |
Clave InChI |
HOSPOBRFNONRDW-UWVGGRQHSA-N |
SMILES isomérico |
COC1=CC=CC=C1[C@H]2C[C@H](OC2)CI |
SMILES canónico |
COC1=CC=CC=C1C2CC(OC2)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13191707.png)


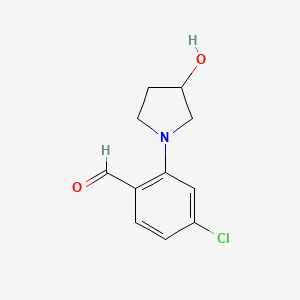
![3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid](/img/structure/B13191719.png)
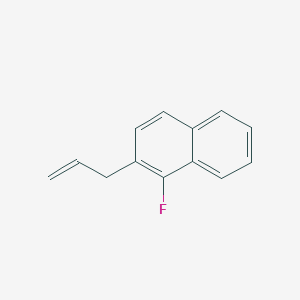

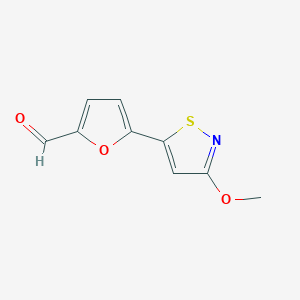
![Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191749.png)
